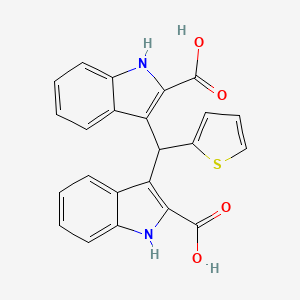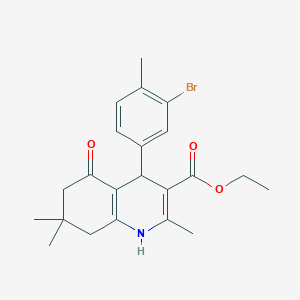
3,3'-(2-thienylmethylene)bis(1H-indole-2-carboxylic acid)
説明
3,3'-(2-thienylmethylene)bis(1H-indole-2-carboxylic acid), commonly known as TMIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. TMIA is known for its unique chemical structure and diverse properties, making it an attractive target for researchers exploring new avenues in drug discovery and development.
作用機序
The exact mechanism of action of TMIA is not fully understood, but it is believed to act through multiple pathways. TMIA has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TMIA has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. Studies have demonstrated that TMIA can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. TMIA has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
TMIA has several advantages as a research tool, including its diverse biological activities and potential applications in drug discovery. However, there are also limitations to its use in lab experiments. TMIA is a complex molecule that requires careful synthesis and purification, which can be time-consuming and costly. Additionally, the exact mechanism of action of TMIA is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on TMIA. One area of interest is the development of novel TMIA derivatives with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the exploration of the potential use of TMIA as a fluorescent probe in bioimaging and as a building block for the synthesis of novel materials. Additionally, further studies are needed to elucidate the exact mechanism of action of TMIA and to investigate its potential use in the treatment of various diseases.
科学的研究の応用
TMIA has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. TMIA has also been investigated for its potential use as a fluorescent probe in bioimaging and as a building block for the synthesis of novel materials.
特性
IUPAC Name |
3-[(2-carboxy-1H-indol-3-yl)-thiophen-2-ylmethyl]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S/c26-22(27)20-17(12-6-1-3-8-14(12)24-20)19(16-10-5-11-30-16)18-13-7-2-4-9-15(13)25-21(18)23(28)29/h1-11,19,24-25H,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKTZBYJJQYRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(C3=CC=CS3)C4=C(NC5=CC=CC=C54)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3-phenoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162457.png)
![isopropyl 4-chloro-3-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4162460.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-furamide](/img/structure/B4162465.png)

![1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione](/img/structure/B4162477.png)
![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4162482.png)
![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4162490.png)
![N'-[2-(4-benzylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162513.png)

![6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4162530.png)
![7-bromo-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4162531.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4162542.png)
![1-[4-(2-bromophenoxy)butyl]-1H-benzimidazole hydrochloride](/img/structure/B4162547.png)
![1-{4-[4-(benzyloxy)phenoxy]butyl}-1H-benzimidazole](/img/structure/B4162551.png)